molecular formula C19H28Cl2N4O B1670505 Didesmethyl cariprazine CAS No. 839712-25-3

Didesmethyl cariprazine

Numéro de catalogue: B1670505
Numéro CAS: 839712-25-3
Poids moléculaire: 399.4 g/mol
Clé InChI: UMTWXZNVNBBFLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

La didésméthyl cariprazine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la didésméthyl cariprazine peut conduire à la formation de dérivés hydroxylés .

Applications de la recherche scientifique

La didésméthyl cariprazine a plusieurs applications de recherche scientifique :

Activité Biologique

Didesmethyl cariprazine (DDCAR) is a significant metabolite of cariprazine, a drug primarily used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of DDCAR is crucial for elucidating its role in the therapeutic effects of cariprazine. This article reviews the pharmacological properties, receptor binding profiles, and clinical implications of DDCAR based on diverse research findings.

Receptor Binding Affinity

DDCAR exhibits high affinity for various neurotransmitter receptors, similar to its parent compound, cariprazine. The following table summarizes the binding affinities of DDCAR compared to cariprazine and desmethyl-cariprazine (DCAR):

Receptor Type DDCAR Affinity DCAR Affinity Cariprazine Affinity
D2HighHighHigher
D3HighHigherHighest
5-HT1APartial AgonistPartial AgonistPartial Agonist
5-HT2AAntagonistAntagonistAntagonist
5-HT2BAntagonistAntagonistAntagonist

Both DDCAR and DCAR have shown a preference for the D3 receptor over the D2 receptor, which may contribute to their unique pharmacodynamic profiles .

Functional Activity

In functional assays, DDCAR acts as a partial agonist at dopamine D2 and D3 receptors. It has been shown to increase dopamine levels in the striatum while reducing serotonin turnover in the cortex, indicating its potential role in modulating dopaminergic and serotonergic systems .

Key Findings from Studies:

  • In vitro Studies : Both DDCAR and cariprazine were found to be antagonists in rat striatal membranes but acted as partial agonists in hippocampal membranes .
  • In vivo Studies : DDCAR demonstrated similar occupancy rates at D3 receptors as cariprazine but was less potent at D2 receptor occupancy .

Pharmacokinetics

The pharmacokinetic profile of DDCAR reveals that it has a significantly longer half-life compared to cariprazine and DCAR. Research indicates:

  • Half-Life : Approximately 2-3 weeks for DDCAR, compared to 2-4 days for DCAR and 3-9 days for cariprazine .
  • Plasma Levels : After administration, DDCAR levels were found to be about three times higher than those of cariprazine in human subjects .

Case Studies

In clinical settings, patients treated with cariprazine exhibited varying levels of its metabolites. A notable case study involved patients receiving a daily dose of 12.5 mg of cariprazine for 27 days, which resulted in significant accumulation of both DCAR and DDCAR, with DDCAR circulating at levels approximately threefold higher than the parent compound .

Propriétés

IUPAC Name

[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTWXZNVNBBFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839712-25-3
Record name Didesmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethyl cariprazine
Reactant of Route 2
Reactant of Route 2
Didesmethyl cariprazine
Reactant of Route 3
Reactant of Route 3
Didesmethyl cariprazine
Reactant of Route 4
Reactant of Route 4
Didesmethyl cariprazine
Reactant of Route 5
Reactant of Route 5
Didesmethyl cariprazine
Reactant of Route 6
Reactant of Route 6
Didesmethyl cariprazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.